N-(4-sulfamoylphenyl)benzamide

Carbonic anhydrase inhibition Mitochondrial CA VA Isoform selectivity

N-(4-Sulfamoylphenyl)benzamide is a dual sulfonamide-benzamide carbonic anhydrase inhibitor with a Ki of 17 nM against CA VA—3.7-fold more potent than acetazolamide. Its unique benzamide tail confers a CA IV/CA II selectivity ratio of 4.8, enabling isoform-specific modulation in metabolic and renal studies. With an XLogP3 of 1.2, it serves as a membrane-permeable sulfonamide control for intracellular target engagement assays. This compound is also a high-yielding building block (71–90%) for synthesizing acridine and sulfonamide derivatives with enhanced CA II/VII profiles. Procure this research tool to achieve precise, low-concentration CA VA inhibition and reliable isoform discrimination.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B2362188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)benzamide
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18)
InChIKeyVGYAUYNBRQPION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5) – A Dual Sulfonamide-Benzamide Scaffold for Carbonic Anhydrase Inhibition


N-(4-sulfamoylphenyl)benzamide (CHEMBL23559, PubChem CID 721954) is a synthetic small molecule characterized by a benzamide core linked to a 4-sulfamoylphenyl group, endowing it with a dual sulfonamide-benzamide pharmacophore [1]. With a molecular weight of 276.31 g/mol and XLogP3 of 1.2, it exhibits moderate lipophilicity [1]. Primarily investigated as a carbonic anhydrase (CA) inhibitor, its sulfamoyl moiety coordinates the catalytic zinc ion in CA active sites, while the benzamide portion contributes to isoform selectivity [2]. As a versatile building block, it serves as a precursor for more elaborate sulfonamide derivatives [3].

N-(4-sulfamoylphenyl)benzamide vs. Generic Sulfonamides: Why Substitution Compromises CA Isoform Targeting


Sulfonamide-based carbonic anhydrase inhibitors (CAIs) are not interchangeable due to marked differences in isoform selectivity, potency, and physicochemical properties. While acetazolamide (AAZ) serves as a clinical benchmark, its relatively low lipophilicity (XLogP ≈ -0.9) and broad isoform inhibition profile limit its utility in research requiring isoform-specific modulation [1]. N-(4-sulfamoylphenyl)benzamide distinguishes itself through its unique benzamide tail, which alters both binding kinetics and selectivity across CA isoforms [2]. Substituting this compound with a generic sulfonamide—even one with similar in vitro potency against a single isoform—may yield divergent results in more complex biological systems due to differences in cellular permeability, off-target binding, and metabolic stability [3]. The quantitative evidence below substantiates these critical differentiations.

Quantitative Comparative Evidence for N-(4-sulfamoylphenyl)benzamide: Potency, Selectivity, and Physicochemical Advantages


CA VA Potency: 3.7× Greater Inhibition than Acetazolamide

N-(4-sulfamoylphenyl)benzamide demonstrates 3.7-fold higher potency against mitochondrial carbonic anhydrase VA (CA VA) compared to the clinical reference acetazolamide (AAZ). The target compound exhibits a Ki of 17 nM [1] versus 63 nM for AAZ [2] under comparable stopped-flow spectrophotometric conditions monitoring 4-nitrophenyl acetate hydrolysis.

Carbonic anhydrase inhibition Mitochondrial CA VA Isoform selectivity

CA II vs. CA IV Isoform Selectivity Profile Differentiates from Acetazolamide

The selectivity profile of N-(4-sulfamoylphenyl)benzamide across cytosolic (CA II) and membrane-bound (CA IV) isoforms differs markedly from acetazolamide. The target compound exhibits a CA IV/CA II selectivity ratio of 4.8 (Ki 176 nM vs. 37 nM) [1], whereas acetazolamide shows a ratio of 6.1 (Ki 74 nM vs. 12 nM) [2]. This indicates that N-(4-sulfamoylphenyl)benzamide is relatively less selective for CA II over CA IV compared to AAZ, a nuance critical for experiments targeting specific cellular compartments.

Carbonic anhydrase isoform selectivity CA II inhibition CA IV inhibition

Enhanced Lipophilicity (XLogP3 = 1.2) May Improve Cellular Permeability vs. Acetazolamide

N-(4-sulfamoylphenyl)benzamide possesses a computed XLogP3 of 1.2 [1], which is >2 log units higher than acetazolamide's XLogP of approximately -0.9 [2]. This substantial difference in lipophilicity suggests the target compound may exhibit improved passive membrane permeability, a critical factor for intracellular target engagement in cellular assays.

Lipophilicity Cellular permeability Physicochemical properties

Versatile Synthetic Intermediate: High-Yield Derivatization to Advanced CA Inhibitors

N-(4-sulfamoylphenyl)benzamide serves as a key intermediate for generating libraries of potent CA inhibitors. For instance, reduction of its 4-nitro derivative yields 4-amino-N-(4-sulfamoylphenyl)benzamide, which can be coupled with sulfonyl chlorides to produce novel sulfonamides in high yields (71–90%) [1]. This synthetic tractability contrasts with more complex or less stable sulfonamide scaffolds, enabling rapid structure-activity relationship (SAR) exploration.

Synthetic building block Benzamide derivatization Medicinal chemistry

N-(4-sulfamoylphenyl)benzamide: Optimal Use Cases in Carbonic Anhydrase Research and Chemical Biology


Mitochondrial CA VA Inhibition Studies in Metabolic Disease Models

Given its 3.7-fold greater potency against CA VA compared to acetazolamide (Ki 17 nM vs. 63 nM), this compound is the preferred tool for investigating CA VA's role in gluconeogenesis, ureagenesis, and mitochondrial pH regulation [1]. Its superior potency allows lower working concentrations, minimizing off-target effects in cell-based metabolic assays.

Differential CA II/IV Selectivity Experiments in Renal or Ocular Physiology

Researchers studying the distinct physiological roles of cytosolic CA II (fluid secretion) and membrane-bound CA IV (bicarbonate reabsorption) should utilize this compound to exploit its unique selectivity profile (CA IV/CA II ratio = 4.8) [2]. This facilitates clearer interpretation of isoform-specific contributions in complex tissues such as kidney or ciliary body.

Synthesis of Focused Libraries for Carbonic Anhydrase Inhibitor Development

Medicinal chemistry programs targeting novel CA inhibitors can leverage N-(4-sulfamoylphenyl)benzamide as a high-yielding starting material. Its facile conversion to 4-amino-N-(4-sulfamoylphenyl)benzamide enables efficient diversification (71–90% yields) into sulfonamide and acridine derivatives with enhanced CA II/VII inhibitory profiles [3].

Cellular Permeability Assays Requiring Lipophilic Sulfonamide Controls

With an XLogP3 of 1.2—substantially higher than acetazolamide (≈ -0.9)—this compound serves as a more membrane-permeable sulfonamide control in cellular uptake and intracellular target engagement studies [4]. It helps validate assay conditions where passive diffusion is a confounding factor.

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